molecular formula C9H6BrNO B8223114 6-Bromoquinolin-7-ol

6-Bromoquinolin-7-ol

Cat. No.: B8223114
M. Wt: 224.05 g/mol
InChI Key: NNPSBSCTEOYMFJ-UHFFFAOYSA-N
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Description

6-Bromoquinolin-7-ol is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 6th position and a hydroxyl group at the 7th position on the quinoline ring. The molecular formula of this compound is C9H6BrNO, and it has a molecular weight of 224.05 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromoquinolin-7-ol can be achieved through several methods. One common approach involves the bromination of 8-hydroxyquinoline using N-bromosuccinimide (NBS) in chloroform, which yields 7-bromoquinolin-8-ol. This intermediate can then be further processed to obtain this compound .

Another method involves the use of boron tribromide (BBr3) in dichloromethane (DCM) at low temperatures. For instance, 7-bromo-6-methoxyquinoline can be treated with BBr3 in DCM at -78°C, followed by warming to room temperature and stirring for 16 hours to yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale bromination reactions using efficient and cost-effective reagents. The use of continuous flow reactors and automated systems can enhance the yield and purity of the final product while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Bromoquinolin-7-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The hydroxyl group at the 7th position can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.

Scientific Research Applications

6-Bromoquinolin-7-ol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Bromoquinolin-7-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and hydroxyl group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: A closely related compound with a hydroxyl group at the 8th position.

    6-Bromoquinoline: Another similar compound with a bromine atom at the 6th position but without the hydroxyl group.

Uniqueness

6-Bromoquinolin-7-ol is unique due to the presence of both the bromine atom and the hydroxyl group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile modifications and applications in various fields, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

6-bromoquinolin-7-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-7-4-6-2-1-3-11-8(6)5-9(7)12/h1-5,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPSBSCTEOYMFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(C=C2N=C1)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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